molecular formula C11H13NS B8731929 4-(Butylthio)benzonitrile CAS No. 219915-65-8

4-(Butylthio)benzonitrile

Cat. No. B8731929
M. Wt: 191.29 g/mol
InChI Key: FFWRBESWIAGQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06603020B1

Procedure details

To a well-stirred suspension of 41.27 g (0.3 mol) of 4-chlorobenzonitrile, 58.05 g (0.42 mol) of potassium carbonate and 200 ml DMA a solution of 27.06 g (0.3 mol) of 1-butanethiol in 50 ml of DMA are added under an atmosphere of nitrogen. The resulting mixture is heated to 80° C. and stirred at this temperature for 24 hours. Then, the reaction mixture is cooled to room temperature and poured into 750 ml of water. The crude product is extracted with 300 ml of ethyl acetate, washed with water, dried over MgSO4. Thereafter, ethyl acetate is removed. Then, fractional distillation yields 52.88 9 (80.4%) of colorless liquid 4-n-butylthio-benzonitrile.
Quantity
41.27 g
Type
reactant
Reaction Step One
Quantity
58.05 g
Type
reactant
Reaction Step One
Quantity
27.06 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16]([SH:20])[CH2:17][CH2:18][CH3:19].O>CC(N(C)C)=O>[CH2:16]([S:20][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH2:17][CH2:18][CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
41.27 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
58.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
27.06 g
Type
reactant
Smiles
C(CCC)S
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added under an atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The crude product is extracted with 300 ml of ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Thereafter, ethyl acetate is removed
DISTILLATION
Type
DISTILLATION
Details
Then, fractional distillation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.4%
Name
Type
product
Smiles
C(CCC)SC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.